Methyl 3-fluorosulfonylpyrazine-2-carboxylate
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Overview
Description
Methyl 3-fluorosulfonylpyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5FN2O4S It is known for its unique structure, which includes a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluorosulfonylpyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with fluorosulfonylating agents. One common method includes the use of methyl pyrazine-2-carboxylate as a starting material, which is then reacted with a fluorosulfonylating reagent under controlled conditions to introduce the fluorosulfonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorosulfonylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-fluorosulfonylpyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the synthesis of functional materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Methyl 3-fluorosulfonylpyrazine-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with biological receptors. The fluorosulfonyl group is known to be a strong electron-withdrawing group, which can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl pyrazine-2-carboxylate: Lacks the fluorosulfonyl group, making it less reactive in certain chemical transformations.
3-Fluorosulfonylpyrazine: Does not have the ester group, which limits its applications in esterification reactions.
Methyl 3-chlorosulfonylpyrazine-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, which can lead to different reactivity and applications.
Uniqueness
Methyl 3-fluorosulfonylpyrazine-2-carboxylate is unique due to the presence of both the fluorosulfonyl and ester groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-fluorosulfonylpyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c1-13-6(10)4-5(14(7,11)12)9-3-2-8-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWOXPWTUGTME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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